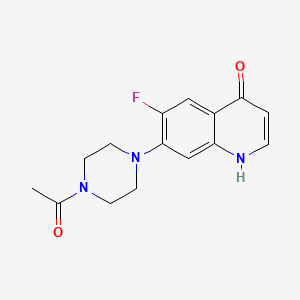
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of a piperazine ring substituted with an acetyl group, a fluorine atom at the 6th position, and a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one typically involves the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of appropriate aniline derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinolone core is reacted with piperazine derivatives.
Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the piperazine ring or the quinolone core can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolone derivatives.
Substitution: Formation of various substituted quinolone derivatives depending on the reagents used.
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Pharmacology: The compound is studied for its potential therapeutic effects in treating infections and certain cancers.
Biochemistry: It is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other pharmacologically active compounds.
Mechanism of Action
The primary mechanism of action of 7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to the ATP-binding site of DNA gyrase, the compound prevents the enzyme from catalyzing the negative supercoiling of DNA, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Norfloxacin: A fluoroquinolone with a different piperazine substitution pattern.
Uniqueness
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the acetyl group on the piperazine ring and the fluorine atom at the 6th position contribute to its enhanced potency and selectivity compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
113836-85-4 |
|---|---|
Molecular Formula |
C15H16FN3O2 |
Molecular Weight |
289.30 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-6-fluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H16FN3O2/c1-10(20)18-4-6-19(7-5-18)14-9-13-11(8-12(14)16)15(21)2-3-17-13/h2-3,8-9H,4-7H2,1H3,(H,17,21) |
InChI Key |
LBKRRQWBCCTKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=O)C=CNC3=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















